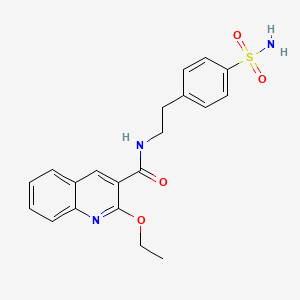

2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

88284-04-2 |

|---|---|

Molekularformel |

C20H21N3O4S |

Molekulargewicht |

399.5 g/mol |

IUPAC-Name |

2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide |

InChI |

InChI=1S/C20H21N3O4S/c1-2-27-20-17(13-15-5-3-4-6-18(15)23-20)19(24)22-12-11-14-7-9-16(10-8-14)28(21,25)26/h3-10,13H,2,11-12H2,1H3,(H,22,24)(H2,21,25,26) |

InChI-Schlüssel |

UILYLYVMAVVJSC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NC2=CC=CC=C2C=C1C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Quinoline-3-carboxylic Acid Derivative

The quinoline-3-carboxylic acid core is synthesized via multi-step reactions starting from substituted anilines, benzaldehydes, and pyruvic acid derivatives. For example, aniline derivatives react with benzaldehyde and pyruvic acid under reflux in ethanol to form 2-substituted quinoline-3-carboxylic acids through a cyclization process involving imine formation and subsequent ring closure.

Activation of the Carboxylic Acid

The quinoline-3-carboxylic acid is converted into a more reactive intermediate, typically an acid chloride, by treatment with reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). This step is crucial for facilitating the subsequent amide bond formation.

Coupling with 4-Sulfamoylphenethyl Amine

The acid chloride intermediate is reacted with 4-sulfamoylphenethyl amine to form the target carboxamide. This coupling is often performed in the presence of a base such as diisopropylethylamine or pyridine to neutralize the generated hydrochloric acid and drive the reaction to completion.

Use of Coupling Reagents

An alternative to acid chloride formation is the use of coupling reagents such as dichlorotriphenyl phosphorane, which activates the carboxylic acid directly for amide bond formation under milder conditions. This method offers advantages including shorter reaction times, lower temperatures, and environmentally friendlier conditions.

Reaction Conditions and Solvents

- Typical reaction temperatures range from 0 °C to reflux temperature of the solvent (e.g., 25–115 °C depending on solvent).

- Solvents used include methylene chloride, chloroform, toluene, ethanol, and ethyl acetate.

- Reaction times vary from 20 minutes to several hours (commonly 3–7 hours at reflux).

- Isolation of the product is achieved by cooling the reaction mixture, filtration, and recrystallization from suitable solvents such as ethanol or ethyl acetate.

Process Optimization and Industrial Viability

The preparation process is optimized for:

- High purity and yield (80–90% overall yield reported).

- Use of less hazardous and cost-effective reagents.

- Shorter reaction times and lower energy consumption.

- Environmentally friendly solvents and conditions.

- Efficient isolation and drying techniques to meet pharmaceutical standards (e.g., ICH guidelines for residual solvents).

Summary Table of Preparation Steps

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline-3-carboxamides are a diverse class with varied pharmacological profiles. Below is a detailed comparison of 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide with structurally or functionally related analogs:

Structural Analogues

Hydro-Lipophilic Properties

- Substituent Position Effects: Ortho-substituted derivatives (e.g., 2a) often exhibit higher lipophilicity than para-substituted analogs due to steric hindrance reducing hydrogen bonding . The ethoxy group at position 2 in the target compound likely confers greater lipophilicity than 4-hydroxy analogs like linomide.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | logK (Experimental/Inferred) | Yield (%) |

|---|---|---|---|---|

| 2-Ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide | ~430 (estimated) | 250–300 (inferred) | ~2.3 (inferred) | — |

| Linomide | 298.3 | — | 1.2 | — |

| Tasquinimod | 437.4 | — | 2.8 | — |

| 4-Hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (2a) | 310.3 | 252–256 | 2.1 | 46 |

Biologische Aktivität

2-Ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide can be summarized as follows:

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 364.43 g/mol

- IUPAC Name : 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide

This compound features a quinoline core, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of topoisomerases, enzymes critical for DNA replication. For instance, compounds similar to 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide have shown cytotoxic effects in various cancer cell lines, including breast and colon cancer cells .

A relevant case study demonstrated that certain quinoline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating substantial anticancer potential. The study also emphasized structure-activity relationships that could guide future modifications for improved efficacy.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, quinoline derivatives have been recognized for their anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models . The specific activity of 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide in this context remains to be thoroughly investigated but aligns with the general profile of quinoline-based compounds.

The biological activity of 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide likely involves multiple mechanisms:

- DNA Interaction : Similar compounds often intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Inhibition of topoisomerases and other enzymes involved in cellular proliferation.

- Cytokine Modulation : Alteration of inflammatory pathways through the modulation of cytokine release.

Research Findings and Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.